molecular formula C15H11NO2 B13142279 (Fluoren-9-ylideneamino) acetate CAS No. 21160-07-6

(Fluoren-9-ylideneamino) acetate

Cat. No.: B13142279
CAS No.: 21160-07-6
M. Wt: 237.25 g/mol
InChI Key: DQOITARARXXHJP-UHFFFAOYSA-N
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Description

(Fluoren-9-ylideneamino) acetate is an organic compound that features a fluorene core with an amino group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Fluoren-9-ylideneamino) acetate typically involves the reaction of fluorenone with an amine, followed by esterification with acetic acid or its derivatives. One common method includes the use of boron trifluoride as a catalyst to facilitate the reaction between fluorenone and an amine, forming the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Fluoren-9-ylideneamino) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding amine and alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-9-ylideneamino alcohols.

Scientific Research Applications

(Fluoren-9-ylideneamino) acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Fluoren-9-ylideneamino) acetate involves its interaction with various molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require fluorescence or photoconductivity. Additionally, its ability to form stable complexes with metal ions is being explored for potential catalytic applications .

Comparison with Similar Compounds

  • (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS)
  • (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN)

Comparison: (Fluoren-9-ylideneamino) acetate is unique due to its acetate moiety, which imparts different chemical reactivity compared to other fluorenylidene derivatives.

Properties

CAS No.

21160-07-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

(fluoren-9-ylideneamino) acetate

InChI

InChI=1S/C15H11NO2/c1-10(17)18-16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3

InChI Key

DQOITARARXXHJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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